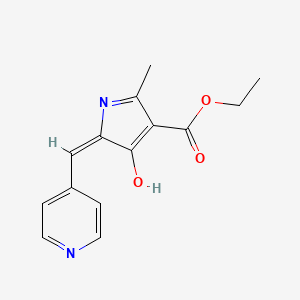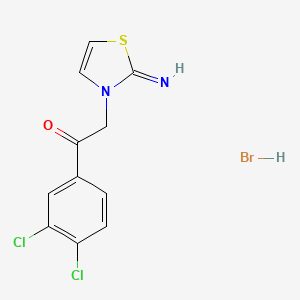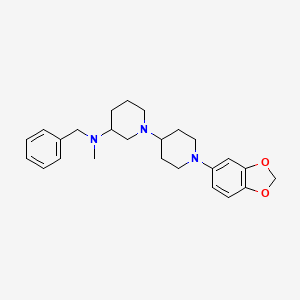![molecular formula C19H29N3O4S B6042266 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6042266.png)
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperazinone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is not fully understood. It has been suggested that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This may be achieved through the induction of apoptosis or the inhibition of cell cycle progression. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone have not been extensively studied. However, it has been reported to exhibit low toxicity in vitro, indicating its potential as a safe research tool.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is its potential as a research tool in the study of cancer and bacterial infections. Its low toxicity and ability to inhibit cancer cell growth and bacterial proliferation make it an attractive candidate for further research. However, its limited solubility in water may pose a challenge in some experiments.
Orientations Futures
The potential applications of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone in scientific research are vast. Some of the future directions for research include:
1. Investigation of the compound's mechanism of action in cancer and bacterial infections.
2. Exploration of the compound's potential as a therapeutic agent for cancer and bacterial infections.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Examination of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has potential applications in scientific research. Its antitumor and antibacterial activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been reported using different methods. One of the commonly used methods involves the reaction of 4-(3-methoxyphenyl)-2-piperazin-1-one with 2-bromoethyl 4-(4-morpholinyl)thiophen-2-yl ether in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been used in various scientific research applications. It has been reported to exhibit antitumor activity in vitro against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer. Additionally, it has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
4-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-25-18-10-15(11-22-5-4-20-19(24)13-22)2-3-17(18)26-14-16(23)12-21-6-8-27-9-7-21/h2-3,10,16,23H,4-9,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMBUKJFBWNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNC(=O)C2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)

![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6042240.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)


![6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol](/img/structure/B6042259.png)